[(2R)-2-[(5Z,8Z,11Z,14E)-icosa-5,8,11,14-tetraenoyl]oxy-3-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Overview
Description
1,2-Diarachidonoyl-sn-glycero-3-PC is a phospholipid containing the polyunsaturated long-chain (20:4) arachidonic acid inserted at the sn-1 and sn-2 positions. It can be used in the generation of micelles, liposomes, and other types of artificial membranes.
Scientific Research Applications
Synthesis and Quantitation
- A labile intermediate phospho-anandamide, closely related to the queried compound, has been synthesized for quantitating novel biosynthetic pathways in mouse brain and macrophages, overcoming challenges of low concentration and instability (Cheng et al., 2008).
Structure-Activity Relationships
- A study on inhibitors of monoacylglycerol lipase and fatty acid amide hydrolase activities analyzed compounds with structural similarity to the queried compound, revealing insights into the inhibition of hydrolysis and potential drug development targets (Cisneros et al., 2007).
Cyclooxygenase Activity
- Prostaglandin (PG) G/H synthase, commonly known as cyclooxygenase, which shares structural elements with the queried compound, is involved in the formation of various prostaglandins and thromboxanes, highlighting its importance in pharmacology (Izzo & Mitchell, 2019).
Novel Lipobetaines
- Research on red algae led to the isolation of a new icosanoid lipobetaine structurally related to the compound, emphasizing the diversity of naturally occurring compounds with potential biological activities (Ishida et al., 1994).
Metabolite Synthesis
- Synthesis of metabolites from polyunsaturated fatty acids, including those structurally related to the queried compound, has been achieved, providing a basis for studying bioconversion pathways (Flock & Skattebol, 2000).
Interaction with Cannabinoid Receptors
- Studies on oxygenated metabolites of endocannabinoids, similar in structure to the compound, show interactions with cannabinoid receptors, membrane transporter, and fatty acid amide hydrolase, indicating the compound's potential in neuropharmacology (van der Stelt et al., 2002).
Properties
IUPAC Name |
[(2R)-2-[(5Z,8Z,11Z,14E)-icosa-5,8,11,14-tetraenoyl]oxy-3-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H80NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-40-47(50)54-44-46(45-56-58(52,53)55-43-42-49(3,4)5)57-48(51)41-39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h14-17,20-23,26-29,32-35,46H,6-13,18-19,24-25,30-31,36-45H2,1-5H3/b16-14-,17-15+,22-20-,23-21-,28-26-,29-27-,34-32-,35-33-/t46-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZLVZIFMYXDKCN-HLKGGLNDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C/CCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H80NO8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
830.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17688-29-8 | |
Record name | 1,2-Diarachidonoyl-glycero-3-phosphocholine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017688298 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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